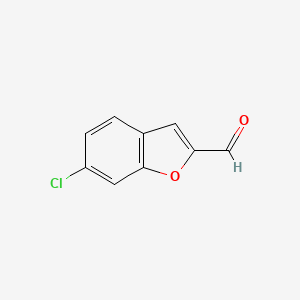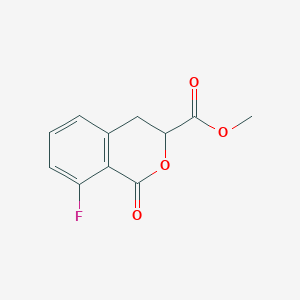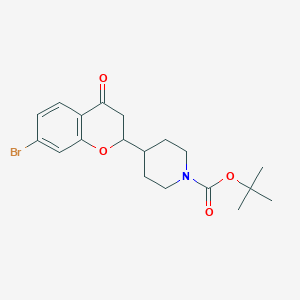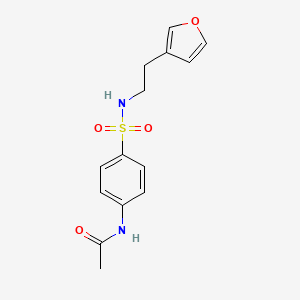![molecular formula C14H13ClN2O B2747394 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride CAS No. 1170643-57-8](/img/structure/B2747394.png)
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride is a biochemical compound with the molecular formula C14H12N2O•HCl and a molecular weight of 260.72 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H . This indicates the presence of a chlorine atom (Cl), a hydroxyl group (OH), and a nitrile group (CN) in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Research on N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties, similar in structural complexity to the query compound, has demonstrated significant antimicrobial activity. These compounds have shown effectiveness against both bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, and fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential research applications of "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" in developing new antimicrobial agents.
Magnetic Properties and Materials Science
Compounds with complex molecular structures, including those containing lanthanide elements, have been synthesized and analyzed for their magnetic properties. Research on tetranuclear lanthanide cages showed significant magnetocaloric effects and slow magnetic relaxation, pointing to applications in magnetic refrigeration and as materials for magnetic storage devices (Sheikh et al., 2014). Such studies could relate to the exploration of "this compound" in materials science, particularly in the development of new magnetic materials.
Corrosion Inhibition
The synthesis and study of amine derivative compounds for corrosion inhibition on mild steel in acidic environments have shown promising results. These studies highlight the protective film formation capability of such compounds on metal surfaces, indicating potential applications in corrosion prevention (Boughoues et al., 2020). Research into "this compound" could extend into its efficacy as a corrosion inhibitor, given its structural characteristics.
Polymer and Materials Chemistry
Studies on the synthesis and properties of polyimides derived from phthalonitrile-containing diamines have revealed high reactivity and beneficial organosolubility and thermal properties. Such research indicates the value of these compounds in developing advanced polymers with specific desirable characteristics, such as high temperature resistance and solubility in organic solvents (Zeng et al., 2014). The chemical structure of "this compound" might offer similar research avenues in polymer science and materials engineering.
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-[(3-aminophenoxy)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQIQSFHKQDFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)
![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2747324.png)



![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)

